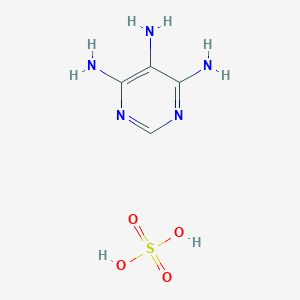
1,2,3,6-Tetrahydropyridine
描述
1,2,3,6-Tetrahydropyridine is a heterocyclic organic compound with the molecular formula C5H9N. It is one of the isomers of tetrahydropyridine, characterized by the presence of a double bond between the first and second carbon atoms and a saturated ring structure.
作用机制
Target of Action
1,2,3,6-Tetrahydropyridine (THP) is a heterocyclic compound that has been found to possess biologically active properties . The primary targets of THP are the dopaminergic neurons in the central nervous system . These neurons play a crucial role in regulating motor function and behavior.
Mode of Action
THP interacts with its targets by being metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . This interaction results in changes in the function of the dopaminergic neurons, affecting the transmission of signals in the nervous system .
Biochemical Pathways
The action of THP affects several biochemical pathways. One of the key pathways is the extracellular signal-regulated kinase (ERK) pathway . The activation of this pathway is associated with various cellular processes, including cell proliferation, differentiation, and survival. In the context of THP action, the ERK pathway is involved in the neuroprotective role of orexin B, a neuropeptide that has been shown to protect dopaminergic neurons from THP-induced neurotoxicity .
Pharmacokinetics
The pharmacokinetics of THP involves its absorption, distribution, metabolism, and excretion (ADME). THP is metabolized to MPP+, which can cause free radical production in vivo and lead to oxidative stress
Result of Action
The action of THP results in molecular and cellular effects, particularly on dopaminergic neurons. The metabolism of THP to MPP+ can lead to oxidative stress, which can cause damage to these neurons . This can result in motor deficits, as seen in models of Parkinson’s disease .
Action Environment
The action, efficacy, and stability of THP can be influenced by various environmental factors. For instance, the presence of other compounds, such as tiagabine, a piperidine derivative, can enhance the GABAergic transmission and attenuate the microglial activation caused by THP . Furthermore, the physiological environment, such as the state of the immune system, can also influence the action of THP .
生化分析
Biochemical Properties
1,2,3,6-Tetrahydropyridine interacts with various enzymes and proteins. For instance, it is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . The nature of these interactions involves enzymatic processes that convert this compound into different forms, influencing its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been found to cause Parkinson’s disease in human through its metabolite MPP+ by inhibiting complex I of mitochondrial respiratory chain in dopaminergic neurons . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism into the toxic cation MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells . MPP+ interferes with complex I of the electron transport chain, leading to cell death and causing the buildup of free radicals, toxic molecules that contribute further to cell destruction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving C57BL/6 mice, the neurotoxic response and locomotor impairment increased in a dose-dependent manner with acute this compound administration . This included information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study involving C57BL/6 mice, the neurotoxic response and locomotor impairment increased in a dose-dependent manner with acute this compound administration .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase B (MAO-B) of glial cells . The metabolism of this compound into MPP+ can cause changes in metabolic flux or metabolite levels .
准备方法
1,2,3,6-Tetrahydropyridine can be synthesized through several methods:
Reduction of Pyridinium Salts: One common method involves the reduction of N-methylpyridinium salts using borohydride reagents.
Ireland-Claisen Rearrangement: This method involves a silyl ketene acetal intermediate, leading to the formation of tetrahydropyridines.
Ring-Closing Olefin Metathesis: This synthetic route uses olefin metathesis to establish the tetrahydropyridine ring system.
化学反应分析
1,2,3,6-Tetrahydropyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form fully saturated piperidine.
Substitution: It can undergo substitution reactions with various reagents, such as halogenated organics, peroxides, and phenols.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Common reagents used in these reactions include borohydride reagents for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include pyridine derivatives and piperidine .
科学研究应用
1,2,3,6-Tetrahydropyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical agents, particularly those with anticancer and anti-tubercular properties.
Neurotoxic Studies: The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic properties and is used in research related to Parkinson’s disease.
Biological Studies: It is used in studies involving the gut-brain axis and the modulation of gut microbiota.
相似化合物的比较
1,2,3,6-Tetrahydropyridine can be compared with other tetrahydropyridine isomers:
1,2,3,4-Tetrahydropyridine: This isomer has a double bond between the first and second carbon atoms but differs in the position of the double bond within the ring.
2,3,4,5-Tetrahydropyridine: This isomer has a double bond between the second and third carbon atoms and is fully saturated at the first and fifth positions.
The uniqueness of this compound lies in its specific double bond position and its significant biological activity, particularly its neurotoxic properties and applications in medicinal chemistry .
属性
IUPAC Name |
1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAHXMZRJCZXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075289 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO] | |
| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3,6-Tetrahydropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
43 °C | |
| Record name | 1,2,3,6-Tetrahydropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
694-05-3 | |
| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3,6-Tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 694-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 1,2,3,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RLS9D255 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)?
A1: MPTP itself is not the direct neurotoxin. It acts as a pro-toxin that is metabolized by monoamine oxidase B (MAO-B) into the active metabolite 1-methyl-4-phenylpyridinium ion (MPP+). [, , , , , ] MPP+ then selectively targets dopaminergic neurons in the substantia nigra pars compacta, a brain region crucial for motor control. [, , , , , , ]
Q2: How does MPP+ exert its neurotoxic effect on dopaminergic neurons?
A2: MPP+ is transported into dopaminergic neurons via the dopamine transporter (DAT). [, , ] Once inside the neuron, MPP+ inhibits mitochondrial complex I, disrupting cellular energy production and ultimately leading to oxidative stress and cell death. [, , , ]
Q3: Does MPTP affect other neuronal populations besides dopaminergic neurons?
A3: While MPTP primarily targets dopaminergic neurons, studies show it can also affect noradrenergic neurons in the locus coeruleus and adjoining areas. [] One study found that 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine, a metabotropic glutamate receptor 5 antagonist, reduced both dopaminergic and noradrenergic neuronal loss in MPTP-treated monkeys. []
Q4: What are the downstream consequences of MPTP-induced neurotoxicity?
A4: MPTP administration leads to Parkinson’s disease-like symptoms in animal models, including motor deficits such as akinesia, rigidity, and tremor. [, , , , , , ] These symptoms are attributed to the loss of dopaminergic neurons and subsequent dopamine depletion in the striatum, a brain region involved in motor control. [, , , , , , ]
Q5: What is the molecular formula and weight of MPTP?
A5: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has the molecular formula C12H15N and a molecular weight of 173.26 g/mol.
Q6: Is there spectroscopic data available for MPTP and its derivatives?
A6: Yes, research articles utilize various spectroscopic techniques to characterize these compounds. For instance, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy helped elucidate the structure of tetrahydropyridine derivatives synthesized from 3,5-lutidine 1-oxide and mercaptans in acetic anhydride. []
Q7: How do structural modifications of MPTP affect its neurotoxicity?
A7: Research indicates that structural changes significantly impact MPTP’s neurotoxic potential. For instance, substituting the phenyl ring with a benzyl group at the C-4 position of the tetrahydropyridine ring dramatically reduces neurotoxicity. [, , , ]
Q8: Does altering the N-substituent in the tetrahydropyridine ring influence activity?
A8: Yes, studies show that replacing the N-methyl group with an N-cyclopropyl group converts some MPTP analogs from substrates of MAO-B to inhibitors. [] This highlights the importance of the N-substituent for interaction with MAO-B.
Q9: Are there any MPTP analogs that exhibit anti-inflammatory activity?
A9: Yes, several studies have investigated N-(substituted phenylcarbonylamino)-1,2,3,6-tetrahydropyridine derivatives for their anti-inflammatory properties. Researchers found that incorporating specific aromatic substituents at particular positions on the phenyl ring significantly influenced their anti-inflammatory activity in the carrageenan-induced paw edema assay. [, , ]
Q10: How is MPTP metabolized in vivo?
A11: MPTP is metabolized primarily in the liver and brain. [, ] The key metabolic pathways include N-oxidation by flavin-containing monooxygenases (FMOs) and N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6. [, , , ]
Q11: What is the role of CYP2D6 in MPTP metabolism?
A12: CYP2D6 plays a dual role in MPTP metabolism. It contributes to both detoxification by converting MPTP to the inactive metabolite PTP, and activation by catalyzing the formation of the toxic metabolites MPDP+ and MPP+. [, ]
Q12: What animal models are used to study MPTP-induced neurotoxicity?
A13: Mice and nonhuman primates, such as common marmosets and squirrel monkeys, are commonly used to model MPTP-induced Parkinsonism. [, , , , , , , , , , , , , , ] These models exhibit many of the hallmark features of Parkinson's disease observed in humans.
Q13: What behavioral tests are employed to assess motor deficits in MPTP-treated animals?
A14: Researchers use various behavioral tests to evaluate motor impairments, including locomotor activity, rotorod performance, grip strength, narrow beam walk, climbing time, suspension time, and swim time tests. [, , , , , , ]
Q14: What are some potential therapeutic strategies being investigated to combat MPTP-induced neurotoxicity?
A15: Research is exploring various neuroprotective approaches, including the use of MAO-B inhibitors (like deprenyl), dopamine receptor agonists, antioxidants, anti-inflammatory agents, neurotrophic factors (like BDNF), and exercise. [, , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















